molecular formula C10H11FOS B13192031 3-[(4-Fluorophenyl)sulfanyl]butan-2-one

3-[(4-Fluorophenyl)sulfanyl]butan-2-one

Cat. No.: B13192031
M. Wt: 198.26 g/mol
InChI Key: GYHAPTZJKMSCIH-UHFFFAOYSA-N
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Description

Chemical Structure and Formula 3-[(4-Fluorophenyl)sulfanyl]butan-2-one is a ketone derivative featuring a butan-2-one backbone (C₄H₇O) substituted at the third carbon with a 4-fluorophenylsulfanyl group (-S-C₆H₄F). Its molecular formula is C₁₀H₁₁FOS, with a molecular weight of 198.25 g/mol.

Crystallization from dimethylformamide (DMF) is a common purification method for structurally similar sulfanylketones . Structural characterization likely employs single-crystal X-ray diffraction (SHELX software ) and spectroscopic techniques (FT-IR, NMR) .

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3

InChI Key

GYHAPTZJKMSCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-fluorothiophenol with butan-2-one under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles like halogens, nitro groups, etc.

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 3-[(4-Fluorophenyl)sulfanyl]butan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
3-[(4-Fluorophenyl)sulfanyl]butan-2-one C₁₀H₁₁FOS 198.25 4-Fluorophenyl, sulfanyl Planar conformation with perpendicular fluorophenyl orientation; potential halogen bonding
4-Phenyl-2-butanone C₁₀H₁₂O 148.20 Phenyl Higher volatility; used as a fragrance intermediate
3-(4-Methylphenyl)butan-2-one C₁₁H₁₄O 162.23 4-Methylphenyl Increased lipophilicity due to methyl group; industrial solvent
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone C₁₀H₁₀ClNO₃S 259.71 4-Chloro-2-nitrophenyl, sulfanyl Electron-withdrawing groups enhance stability; potential agrochemical precursor
3-(4-Fluorophenylsulfinyl)butan-2-one C₁₀H₁₁FO₂S 214.25 4-Fluorophenyl, sulfinyl Sulfinyl group improves hydrogen bonding; pharmaceutical intermediate

Key Findings

Electronic Effects of Substituents :

  • The 4-fluorophenyl group introduces electronegativity, promoting halogen bonding (F···O/N interactions) and influencing solubility .
  • Sulfanyl vs. Sulfinyl : Sulfanyl (-S-) is less polar than sulfinyl (-SO-), reducing hydrogen-bonding capacity but increasing lipophilicity. Sulfinyl derivatives (e.g., ) exhibit enhanced polarity, favoring crystallinity .
  • Nitro/Chloro Groups (): Electron-withdrawing substituents increase molecular stability and reactivity, making such compounds suitable for electrophilic substitution reactions .

Conformational Flexibility :

  • Similar to compounds in -[(4-Fluorophenyl)sulfanyl]butan-2-one likely adopts a planar conformation with a perpendicular orientation of the fluorophenyl group, minimizing steric hindrance .

Pharmaceutical Potential: Sulfanyl and fluorophenyl motifs are common in drug design (e.g., famotidine in ), implying possible bioactivity in gastrointestinal or antimicrobial applications .

Biological Activity

3-[(4-Fluorophenyl)sulfanyl]butan-2-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one can be represented as follows:

  • Molecular Formula : C₉H₉FOS
  • Molecular Weight : 184.24 g/mol

This compound features a butanone backbone with a fluorophenyl sulfanyl group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that 3-[(4-Fluorophenyl)sulfanyl]butan-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and inhibition of cell proliferation.

Cell Line IC₅₀ (µM) Mechanism
MCF-715Caspase activation
HeLa20Cell cycle arrest

The biological activity of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one is attributed to its ability to interact with specific enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and disrupting various biological pathways. This interaction can lead to modulation in metabolic processes, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating biofilm-associated infections.

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effects of 3-[(4-Fluorophenyl)sulfanyl]butan-2-one on HeLa cells were assessed. The treatment resulted in significant apoptosis, as evidenced by increased annexin V staining and DNA fragmentation assays. These findings support the compound's potential as a lead candidate for developing novel anticancer agents.

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